

Section 1: Core Compound Profile and Physicochemical Characteristics

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Compound of Interest

Compound Name: 4-[2-(Diethylamino)ethoxy]aniline

CAS No.: 38519-63-0

Cat. No.: B1348346

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4-[2-(Diethylamino)ethoxy]aniline is a trifunctional organic molecule increasingly recognized for its utility as a versatile intermediate in the synthesis of complex, biologically active compounds.^[1] Its unique structure, combining a primary aromatic amine, an ether linkage, and a tertiary amine, offers multiple reaction sites for strategic molecular elaboration. This guide provides an in-depth analysis of its properties, synthesis, and applications for professionals in drug discovery and development.

The compound's significance lies in its role as a key building block, particularly in the construction of heterocyclic scaffolds for targeted therapies.^[1] The diethylaminoethoxy side chain is a common feature in medicinal chemistry, often introduced to modulate physicochemical properties such as basicity and solubility, and to establish specific interactions with biological targets like enzymes or receptors.^{[1][2]}

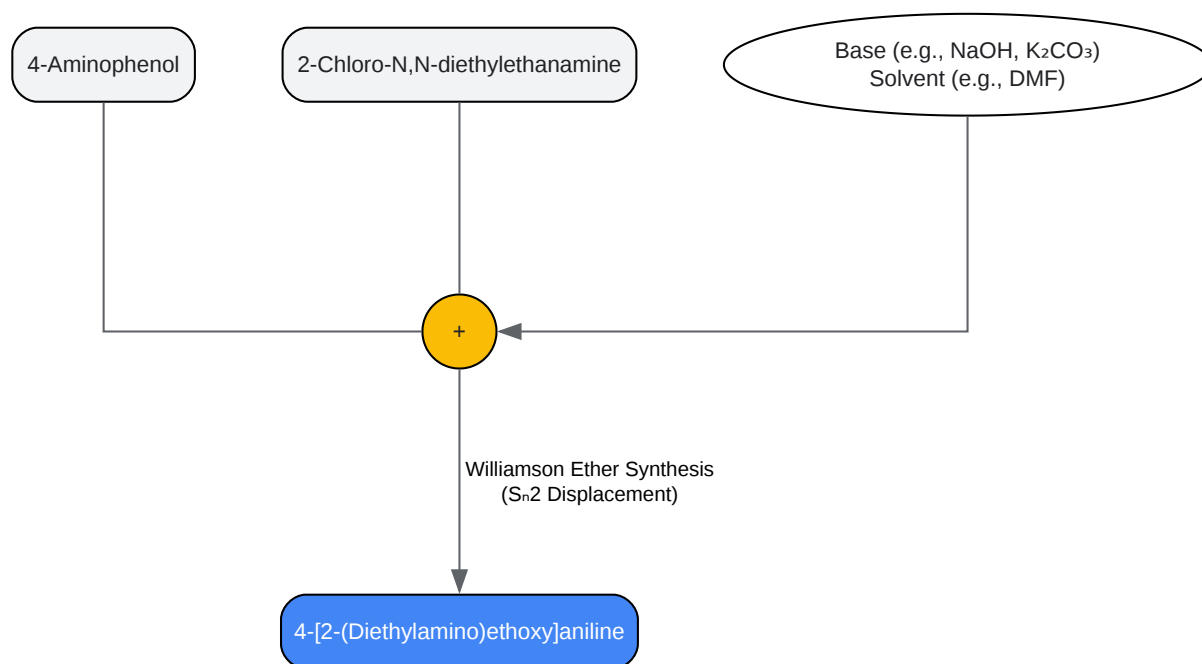
Table 1: Physicochemical and Identification Properties of **4-[2-(Diethylamino)ethoxy]aniline**

Property	Value	Source(s)
CAS Number	38519-63-0	[2][3][4]
Molecular Formula	C ₁₂ H ₂₀ N ₂ O	[3][4]
Molecular Weight	208.30 g/mol	[4]
IUPAC Name	4-[2-(diethylamino)ethoxy]aniline	[4]
Synonyms	4-(2-Diethylamino-ethoxy)-phenylamine, N-[2-(4-aminophenoxy)ethyl]-N,N-diethylamine	[3][4]
Appearance/Form	Liquid	[3]
Boiling Point	170°C @ 7 Torr	[1]
Canonical SMILES	<chem>CCN(CC)CCOC1=CC=C(C=C1)N</chem>	[2][4]
InChI Key	LFJGGGIWERIGNX-UHFFFAOYSA-N	[2][3][4]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of **4-[2-(Diethylamino)ethoxy]aniline** is achieved via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry and provides a reliable pathway to the target compound.

Causality of Experimental Design: The choice of a strong base, such as sodium or potassium hydroxide, is critical for deprotonating the phenolic hydroxyl group of 4-aminophenol. The resulting phenoxide ion is a significantly more potent nucleophile than the neutral hydroxyl group, which is necessary to efficiently attack the electrophilic carbon of 2-chloro-N,N-diethylethanamine and displace the chloride leaving group.[1] A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is preferred as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the S_N2 reaction.



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Figure 1: Synthetic pathway for **4-[2-(Diethylamino)ethoxy]aniline**.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis and purification of **4-[2-(Diethylamino)ethoxy]aniline**.

1. Reagent Preparation and Reaction Setup:

- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (10.9 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to 100 mL of dry Dimethylformamide (DMF).
- Rationale: Potassium carbonate is a suitable base for this reaction, and using an excess ensures complete deprotonation of the phenol. DMF is an excellent polar aprotic solvent for this S_N2 reaction.

2. Alkylation Reaction:

- Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
- Add 2-chloro-N,N-diethylethanamine hydrochloride (18.9 g, 0.11 mol), and heat the reaction mixture to 80-90°C.
- Maintain heating and stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
- Rationale: Heating provides the necessary activation energy for the reaction. Using a slight excess of the alkylating agent helps drive the reaction to completion. TLC is essential for verifying the consumption of the starting material.

3. Work-up and Extraction:

- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into 500 mL of ice-cold water and stir.
- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
- Combine the organic layers and wash with brine (1 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Rationale: The aqueous work-up removes the DMF solvent and inorganic salts. Extraction with an organic solvent isolates the product, and the brine wash removes residual water.

4. Purification:

- The crude product is purified by vacuum distillation (Boiling Point: 170°C at 7 Torr) to yield the final product as a liquid.^[1]
- Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

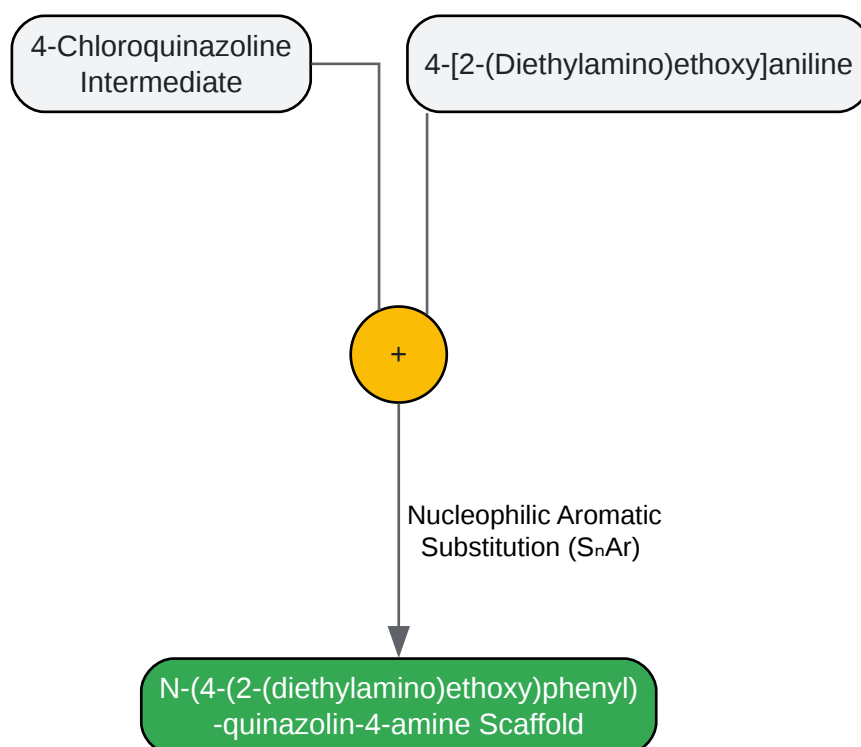
- Rationale: Vacuum distillation is effective for purifying liquids with high boiling points, preventing thermal decomposition.

Section 3: Applications in Drug Development & Scaffold Design

The primary value of **4-[2-(Diethylamino)ethoxy]aniline** in drug development lies in its utility as a nucleophilic building block for creating larger, more complex molecules, particularly heterocyclic systems like quinazolines.[5] Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including potent inhibition of protein kinases, making them crucial in oncology research.[6]

Role in Quinazoline Synthesis for Kinase Inhibitors

In a typical synthetic strategy, a 4-chloroquinazoline intermediate is prepared first. The primary amine of **4-[2-(Diethylamino)ethoxy]aniline** then acts as a potent nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring via a nucleophilic aromatic substitution (S_NAr) reaction.



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Figure 2: Incorporation of the aniline into a quinazoline scaffold.

Targeting Microtubule Affinity Regulating Kinase 4 (MARK4)

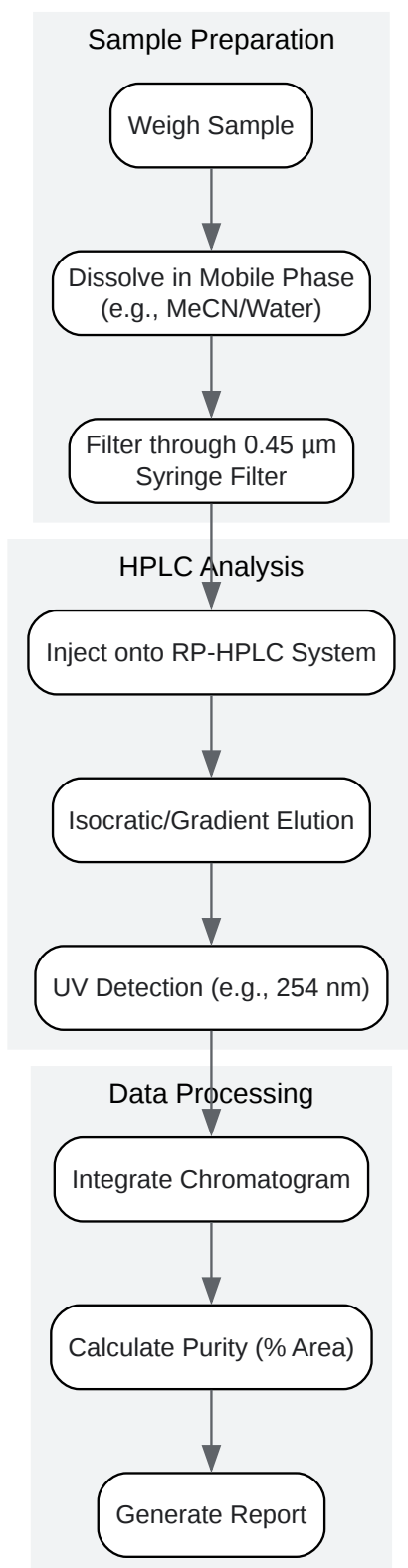
This aniline has been specifically identified as a key intermediate for developing inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4).[1] MARK4 is a serine/threonine kinase that plays a critical role in regulating microtubule dynamics, cell cycle progression, and cell polarity.[7][8] Overexpression or dysregulation of MARK4 is implicated in several pathologies, including Alzheimer's disease (through tau protein hyperphosphorylation) and various cancers (by promoting cell proliferation and migration).[7][8]

The **4-[2-(Diethylamino)ethoxy]aniline** moiety serves a dual purpose in potential MARK4 inhibitors:

- **Scaffold Anchor:** The primary amine provides the reactive handle to connect to the core heterocyclic scaffold (e.g., quinazoline).
- **Pharmacokinetic/Pharmacodynamic Modulation:** The basic diethylamino group can be protonated at physiological pH, which can enhance water solubility and facilitate the formation of ionic interactions or hydrogen bonds within the ATP-binding pocket of the target kinase, thereby increasing binding affinity and potency.[1]

Section 4: Analytical Characterization & Quality Control

Ensuring the purity and identity of synthetic intermediates is paramount in drug development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of **4-[2-(Diethylamino)ethoxy]aniline**.



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Figure 3: Standard workflow for HPLC purity analysis.

Recommended HPLC Protocol

This protocol is adapted from standard methods for analyzing aniline derivatives and provides a robust system for quality control.[9]

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Rationale: C18 columns are versatile and provide excellent separation for moderately polar aromatic compounds like anilines.
- Mobile Phase: A mixture of Acetonitrile (MeCN) and water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
 - Rationale: The organic/aqueous mobile phase allows for tuning of retention time. The acid improves peak shape by ensuring the aniline and its basic side chain are consistently protonated. Formic acid is preferred for mass spectrometry (MS) compatibility.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
 - Rationale: The aromatic ring provides strong chromophores that absorb well in the UV range.
- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Filter the sample through a 0.45 μ m syringe filter before injection to protect the column from particulates.

Section 5: Safety, Handling, and Storage

Proper handling of **4-[2-(Diethylamino)ethoxy]aniline** is essential due to its potential hazards.

GHS Hazard Classification: Based on aggregated data, the compound is classified with the following hazards:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
- Skin Corrosion/Irritation: Causes skin irritation (H315).
- Eye Damage/Irritation: Causes serious eye damage (H318).
- Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Avoid breathing vapors. Use respiratory protection if ventilation is inadequate.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- If inhaled: Move the person to fresh air and keep comfortable for breathing.

- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

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